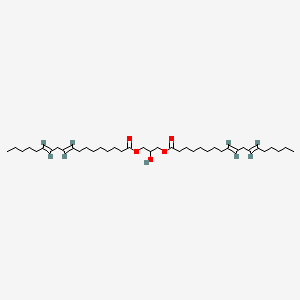

1,3-Dilinoelaidoyl glycerol

説明

特性

IUPAC Name |

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGMYIQHDZFFD-WVZYQCMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3-Dilinoelaidoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dilinoelaidoyl glycerol (B35011). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this specific diacylglycerol. The guide includes a summary of its physical and chemical characteristics, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

1,3-Dilinoelaidoyl glycerol is a diacylglycerol containing two linoelaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. Linoelaidic acid is the trans isomer of linoleic acid. The specific arrangement of these fatty acids confers distinct physical and chemical properties to the molecule, which are crucial for its behavior in biological and chemical systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C39H68O5 | |

| Molecular Weight | 617.0 g/mol | |

| CAS Number | 372490-73-8 | [1] |

| Appearance | Solid | [1] |

| Purity | >98% | |

| Solubility | DMF: 10 mg/mlEthanol: 10 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage Temperature | 2-8 °C | [2] |

Experimental Protocols for Physical Characterization

The following are detailed methodologies for determining the key physical properties of diacylglycerols like this compound.

2.1. Determination of Melting Point

The melting point of a lipid is a critical parameter that influences its physical state and applications. For a pure crystalline solid, it is the temperature at which it transitions to a liquid.

-

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions like melting involve a change in heat flow.

-

Protocol:

-

Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample to a temperature well above its expected melting point (e.g., 80°C) to erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to ensure complete crystallization.

-

Hold at the low temperature for a few minutes to stabilize.

-

Heat the sample at a controlled rate (e.g., 5°C/min) until it is completely melted.

-

The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting event. The onset and end temperatures of melting can also be determined.

-

-

-

Capillary Tube Method

-

Principle: This traditional method involves observing the temperature at which a small sample in a capillary tube melts when heated in a controlled temperature bath.

-

Protocol:

-

Finely powder a small amount of solid this compound.

-

Pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.

-

Attach the capillary tube to a calibrated thermometer.

-

Immerse the thermometer and capillary tube in a heating bath (e.g., silicone oil) in a Thiele tube or a melting point apparatus.

-

Heat the bath slowly, with constant stirring, at a rate of 1-2°C per minute near the expected melting point.

-

Record the temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the last solid particle disappears. This range is reported as the melting point.

-

-

2.2. Determination of Boiling Point

Due to their high molecular weight, the boiling points of diacylglycerols are typically very high and are often determined under reduced pressure to prevent decomposition.

-

Distillation under Reduced Pressure

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

-

Protocol:

-

Place a sample of this compound in a distillation flask.

-

Assemble a vacuum distillation apparatus, ensuring all connections are airtight.

-

Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Slowly reduce the pressure in the system to the desired level.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and the corresponding pressure. This is the boiling point at that specific pressure.

-

-

2.3. Determination of Density

The density of a lipid can be determined using various methods, depending on its physical state.

-

Pycnometry (for solids)

-

Principle: A pycnometer is a flask with a known volume. The density of a solid is determined by measuring the mass of the pycnometer, the mass of the pycnometer with the sample, and the mass of the pycnometer with the sample and a liquid of known density in which the solid is insoluble.

-

Protocol:

-

Weigh a clean, dry pycnometer (m1).

-

Add a known mass of this compound to the pycnometer and weigh it again (m2).

-

Fill the pycnometer containing the sample with a liquid of known density (e.g., a solvent in which the lipid is insoluble and which has a lower density) and weigh it (m3).

-

Empty and clean the pycnometer, then fill it with the same liquid and weigh it (m4).

-

The density of the solid can be calculated using the formula: Density = [(m2 - m1) * density of liquid] / [(m4 - m1) - (m3 - m2)]

-

-

2.4. Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound.

-

Thin-Layer Chromatography (TLC)

-

Principle: TLC is used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Spot the solution onto a TLC plate.

-

Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane (B92381) and diethyl ether).

-

Visualize the spots using a suitable method (e.g., iodine vapor or a specific spray reagent). The retention factor (Rf) value can be calculated and compared to standards.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds, which are then detected and identified by MS based on their mass-to-charge ratio and fragmentation pattern. For non-volatile lipids, derivatization is often required.

-

Protocol:

-

Derivatize the this compound to a more volatile form, for example, by transesterification to fatty acid methyl esters (FAMEs) to analyze the fatty acid composition.

-

Inject the derivatized sample into the GC.

-

The separated components are introduced into the mass spectrometer for analysis.

-

-

-

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their interaction with a stationary phase in a column and a liquid mobile phase. It is well-suited for the analysis of non-volatile lipids.

-

Protocol:

-

Dissolve the sample in the mobile phase.

-

Inject the solution into the HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

-

Elute the sample with an appropriate mobile phase.

-

Detect the compound using a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

-

Protocol:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl3).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, coupling constants, and integration of the signals provide information about the structure of the molecule, including the position of the fatty acyl chains on the glycerol backbone.

-

-

Biological Context: Diacylglycerol Signaling Pathways

Diacylglycerols (DAGs) are crucial second messengers in various cellular signaling pathways.[3] A primary role of DAG is the activation of Protein Kinase C (PKC) isoforms. While specific studies on this compound's role in signaling are not extensively documented, its structural similarity to other DAGs suggests its likely involvement in similar pathways.

3.1. General Diacylglycerol-PKC Signaling Pathway

The activation of many cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG at the plasma membrane synergistically activate conventional and novel PKC isoforms. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses such as proliferation, differentiation, and apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a diacylglycerol such as this compound.

References

The Biological Role of 1,3-Diacylglycerols in Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are pivotal lipid molecules in cellular physiology, acting as metabolic intermediates and key second messengers in signal transduction. While the sn-1,2-diacylglycerol isomer is a well-established activator of critical signaling pathways, the biological role of sn-1,3-diacylglycerol (1,3-DAG) is predominantly metabolic rather than signaling. This technical guide provides a comprehensive overview of the current understanding of 1,3-DAG's function, contrasting it with its signaling-active counterpart, 1,2-DAG. We delve into the metabolic pathways involving 1,3-DAG, its lack of direct interaction with canonical DAG effectors, and its implications in metabolic health. Furthermore, this guide furnishes detailed experimental protocols for the analysis of DAG isomers and presents quantitative data to support the distinct roles of these molecules in cellular processes.

Introduction: The Dichotomy of Diacylglycerol Isomers

Diacylglycerols are composed of a glycerol (B35011) backbone to which two fatty acid chains are esterified. The specific positions of these fatty acid chains give rise to two main positional isomers: sn-1,2-diacylglycerol and sn-1,3-diacylglycerol. For a long time, DAG has been recognized as a lipid molecule with significant signaling functions[1]. However, recent research has elucidated that different DAG isomers have distinct cellular functions and fates[1]. It is now widely accepted that sn-1,2-DAG is the primary isoform that acts as a second messenger, whereas 1,3-DAG is mainly an intermediate in the biosynthesis of triacylglycerols (TAGs)[2].

The structural difference between these two isomers is fundamental to their biological activity. The sn-1,2 configuration is essential for the binding and activation of downstream effector proteins containing a conserved C1 domain, such as Protein Kinase C (PKC) and Protein Kinase D (PKD)[3]. In contrast, 1,3-DAG does not effectively recruit these effector proteins to cellular membranes and is therefore not considered a direct signaling molecule in these canonical pathways[4].

Metabolic Fate of 1,3-Diacylglycerol

The primary role of 1,3-DAG in the cell is metabolic. It is a key intermediate in both the synthesis and breakdown of triacylglycerols, the main form of energy storage in cells.

Generation of 1,3-Diacylglycerol

1,3-Diacylglycerol can be generated through several enzymatic reactions:

-

Lipolysis of Triacylglycerols: Adipose triglyceride lipase (B570770) (ATGL) can hydrolyze triacylglycerols to generate 1,3-DAGs.

-

Acyl-CoA:monoacylglycerol acyltransferase (MGAT) activity: This enzyme can acylate a monoacylglycerol at the sn-3 position to form 1,3-DAG.

-

Isomerization: 1,2-DAG can undergo non-enzymatic isomerization to the more stable 1,3-DAG form, although the physiological significance of this is context-dependent.

Consumption of 1,3-Diacylglycerol

Once formed, 1,3-DAG is primarily utilized in the following pathways:

-

Triacylglycerol Synthesis: The enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT) catalyzes the acylation of 1,3-DAG to form triacylglycerol. This is a crucial step in energy storage.

-

Hydrolysis: Hormone-sensitive lipase (HSL) and other lipases can hydrolyze 1,3-DAG to release a fatty acid and a monoacylglycerol.

Dietary 1,3-Diacylglycerol and Metabolic Health

Intriguingly, dietary supplementation with oils rich in 1,3-DAG has been shown to have beneficial metabolic effects. Studies have indicated that consumption of 1,3-DAG oil can lead to reduced body weight, decreased fat accumulation, and improved insulin (B600854) sensitivity in animal models and humans. These effects are thought to be due to differences in the digestion and absorption of 1,3-DAG compared to triacylglycerols, leading to increased fat oxidation.

The Lack of a Direct Signaling Role for 1,3-Diacylglycerol

The signaling capacity of diacylglycerols is mediated by their interaction with proteins containing a specific DAG-binding motif known as the C1 domain[5]. The stereospecificity of this interaction is critical.

The C1 Domain and its Specificity for sn-1,2-Diacylglycerol

The C1 domain is a cysteine-rich zinc-finger motif that creates a binding pocket for sn-1,2-DAG[3][6]. The precise orientation of the fatty acyl chains and the free hydroxyl group at the sn-3 position of 1,2-DAG are essential for high-affinity binding and subsequent allosteric activation of the effector protein.

1,3-Diacylglycerol Does Not Activate Canonical DAG Effectors

Experimental evidence has consistently shown that 1,3-DAG is a poor activator of PKC and other C1 domain-containing proteins. Studies using caged DAG compounds have demonstrated that the photorelease of 1,2-DAG species leads to the robust recruitment of PKC isoforms to the plasma membrane, while no such recruitment is observed with 1,3-DAG[4]. This lack of interaction is attributed to the different spatial arrangement of the acyl chains and the absence of a free hydroxyl group at the critical sn-3 position in 1,3-DAG. Research on human skeletal muscle has also indicated that while 1,2-DAG levels are related to insulin sensitivity, 1,3-DAG concentrations in any subcellular compartment are not[7].

Quantitative Data on Diacylglycerol Isomers

The distinct biological roles of 1,2- and 1,3-DAG are reflected in their relative abundance, binding affinities to effector proteins, and the kinetics of the enzymes that metabolize them.

| Parameter | 1,2-Diacylglycerol | 1,3-Diacylglycerol | Reference |

| Primary Role | Second Messenger, Metabolic Intermediate | Metabolic Intermediate | [2] |

| PKC Activation | Potent Activator | Ineffective Activator | [4] |

| C1 Domain Binding | High Affinity | Low to No Affinity | [4][8] |

| Subcellular Location of Signaling | Plasma Membrane, Golgi, ER | Not Applicable | [9] |

| Relative Abundance in Resting Cells | Lower than 1,3-DAG in some tissues | Can be the more abundant isomer | [7] |

Experimental Protocols

Accurate characterization and quantification of DAG isomers are crucial for understanding their distinct biological roles. Below are detailed methodologies for key experiments.

Quantification of 1,3-Diacylglycerol by Mass Spectrometry

This protocol outlines a method for the sensitive and specific quantification of 1,3-DAG species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction:

- Homogenize tissue or cell samples in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).

- Add an internal standard, such as a commercially available 1,3-DAG with odd-chain fatty acids (e.g., 1,3-dipentadecanoyl-glycerol), to the sample prior to extraction for accurate quantification.

- Perform a liquid-liquid extraction by adding water or a salt solution to separate the organic and aqueous phases.

- Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Derivatization (Optional but Recommended for Enhanced Sensitivity):

- To improve ionization efficiency, the free hydroxyl group of DAGs can be derivatized. A common method is the introduction of a charged moiety.

- Resuspend the dried lipid extract in an appropriate solvent and add the derivatizing agent (e.g., N,N-dimethylglycine) and catalysts.

- Incubate the reaction mixture, then quench the reaction and re-extract the derivatized lipids.

3. LC-MS/MS Analysis:

- Resuspend the final lipid extract in a suitable solvent for injection into the LC-MS/MS system.

- Employ a reverse-phase chromatography column to separate the different DAG isomers and molecular species.

- Use a mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

- Monitor the transition of the precursor ion (the derivatized or underivatized DAG molecule) to specific product ions in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The different fragmentation patterns of 1,2- and 1,3-DAGs allow for their distinction[10].

Subcellular Fractionation for Lipid Analysis

This protocol describes a method to isolate different subcellular compartments to study the localization of 1,3-DAG.

1. Cell Lysis:

- Harvest cells and resuspend them in a hypotonic lysis buffer.

- Disrupt the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. The number of strokes or passes should be optimized to ensure plasma membrane rupture while leaving organellar membranes intact.

2. Differential Centrifugation:

- Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

- The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g) to separate the microsomal fraction (containing ER and Golgi) from the cytosol.

3. Lipid Extraction and Analysis:

- Perform lipid extraction on each of the isolated fractions as described in Protocol 5.1.

- Analyze the lipid extracts by LC-MS/MS to determine the concentration of 1,3-DAG in each subcellular compartment.

In Vitro Diacylglycerol Kinase Assay

This enzymatic assay can be used to measure the activity of diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to phosphatidic acid (PA).

1. Reaction Setup:

- Prepare a reaction buffer containing ATP and magnesium chloride.

- Add the source of DGK enzyme (e.g., cell lysate or purified recombinant protein).

- Initiate the reaction by adding the DAG substrate. To test for specificity, both 1,2-DAG and 1,3-DAG can be used in separate reactions.

2. Reaction Incubation and Termination:

- Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

- Stop the reaction after a defined time by adding a quenching solution (e.g., EDTA to chelate magnesium ions).

3. Product Detection:

- The formation of phosphatidic acid can be quantified using various methods. A common approach is a coupled enzymatic assay where PA is hydrolyzed by a lipase to glycerol-3-phosphate, which is then oxidized to produce a detectable signal (e.g., fluorescence or color).

- Alternatively, radiolabeled ATP ([γ-³²P]ATP) can be used, and the incorporation of the radiolabel into PA can be measured by thin-layer chromatography and autoradiography.

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

Caption: Metabolic fates and signaling roles of 1,2- and 1,3-diacylglycerol isomers.

Experimental Workflows

Caption: Workflow for the quantification of 1,3-diacylglycerol by LC-MS/MS.

Caption: Workflow for subcellular fractionation by differential centrifugation.

Conclusion and Future Directions

The biological role of 1,3-diacylglycerol is primarily confined to cellular metabolism, where it serves as a crucial intermediate in the synthesis and breakdown of triacylglycerols. Unlike its isomer, sn-1,2-diacylglycerol, 1,3-DAG does not function as a direct second messenger in canonical signaling pathways that are mediated by C1 domain-containing proteins such as PKC. This distinction is critical for researchers in cell signaling and drug development, as it underscores the high degree of structural specificity required for lipid-protein interactions in signal transduction.

Future research should continue to explore the indirect effects of 1,3-DAG metabolism on cellular signaling. For instance, alterations in the flux through the TAG synthesis pathway, where 1,3-DAG is an intermediate, could potentially influence the availability of fatty acids or other lipid species that do have signaling roles. Furthermore, the precise mechanisms underlying the beneficial metabolic effects of dietary 1,3-DAG warrant further investigation, as this could open new avenues for nutritional interventions in metabolic diseases. The development of advanced analytical techniques will continue to be paramount in dissecting the distinct roles of these closely related lipid isomers in complex biological systems.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. C1 domain - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Dilinoelaidoyl Glycerol: A Comprehensive Technical Guide for its Application as a Lipidomics Research Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and dynamic field of lipidomics, the use of well-characterized standards is paramount for the accurate identification and quantification of lipid species. 1,3-Dilinoelaidoyl glycerol (B35011), a diacylglycerol (DAG) containing two trans-isomers of linoleic acid (linoelaidic acid) at the sn-1 and sn-3 positions of the glycerol backbone, serves as a crucial research standard. Its defined structure is essential for distinguishing it from its cis-isomer counterparts and for elucidating the metabolic and signaling roles of trans-fatty acid-containing lipids. This technical guide provides a comprehensive overview of 1,3-dilinoelaidoyl glycerol, including its physicochemical properties, a proposed synthesis protocol, detailed methodologies for its use in lipidomics, and its potential biological significance.

Physicochemical Properties and Quantitative Data

Accurate quantitative analysis in lipidomics relies on a thorough understanding of the physical and chemical characteristics of the standards used. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C39H68O5 | [1] |

| Molecular Weight | 617.0 g/mol | [1] |

| CAS Number | 372490-73-8 | [1] |

| Physical State | Solid | [1] |

| Purity | >98% | [1] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage | -20°C | |

| Synonyms | DG(18:2/0:0/18:2), 1,3-Dilinoelaidin | [1] |

Synthesis of this compound

The synthesis of structured diacylglycerols such as this compound is most effectively achieved through enzymatic processes that offer high specificity and milder reaction conditions compared to chemical synthesis.[2][3][4] A proposed method for the synthesis of this compound involves the use of a 1,3-specific lipase (B570770).

Proposed Enzymatic Synthesis Protocol

This protocol is based on established methods for the synthesis of structured 1,3-diacylglycerols.[2][5][6]

Materials:

-

Glycerol

-

Linoelaidic acid (trans-18:2 fatty acid)

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Aspergillus niger)[2]

-

Organic solvent (e.g., hexane (B92381) or a solvent-free system)

-

Molecular sieves (for solvent-free systems to remove water)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, combine glycerol and linoelaidic acid in a molar ratio of 1:2. For a solvent-based system, dissolve the reactants in hexane. For a solvent-free system, the reactants are mixed directly.

-

Enzyme Addition: Add the immobilized 1,3-specific lipase to the reaction mixture. The enzyme loading is typically 5-10% of the total substrate weight.

-

Reaction Conditions: The reaction is carried out with constant stirring at a controlled temperature, typically between 40-60°C. The reaction time can vary from several hours to over a day, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.

-

Purification: The product mixture, which will contain unreacted substrates, monoglycerides, and the desired this compound, is then purified. This is typically achieved through silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as GC, HPLC, and mass spectrometry.

Caption: Proposed workflow for the enzymatic synthesis of this compound.

Application in Lipidomics as a Research Standard

This compound is an invaluable tool in lipidomics for the accurate quantification of diacylglycerol species, particularly for distinguishing trans-fatty acid-containing DAGs from their cis-isomers.

Experimental Protocol: Quantification of Diacylglycerols in a Biological Sample using LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of DAGs in a biological matrix (e.g., plasma, cell lysate).

1. Sample Preparation and Lipid Extraction:

-

Materials:

-

Biological sample

-

This compound internal standard solution of known concentration

-

Chloroform, Methanol, Water (for Folch or Bligh-Dyer extraction)

-

-

Procedure:

-

To a known amount of the biological sample, add a precise amount of the this compound internal standard.

-

Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This involves the addition of a chloroform:methanol mixture, followed by the addition of water to induce phase separation.

-

The lower organic phase, containing the lipids, is collected and dried under a stream of nitrogen.

-

The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol).

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of diacylglycerol species.

-

Mobile Phases: A gradient of mobile phases, such as water with a small percentage of formic acid and ammonium (B1175870) formate (B1220265) (Mobile Phase A) and a mixture of acetonitrile (B52724) and isopropanol (B130326) with the same additives (Mobile Phase B), is used to elute the lipids. The separation of cis and trans isomers may require specialized columns or chromatographic conditions, such as silver-ion chromatography.[7][8][9]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of diacylglycerols.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification. This involves monitoring a specific precursor ion to product ion transition for both the endogenous DAGs and the this compound internal standard.

-

Precursor Ion: For diacylglycerols, the [M+NH4]+ adduct is often monitored.

-

Product Ions: Fragmentation of the precursor ion will result in the neutral loss of one of the fatty acyl chains.

-

-

3. Data Analysis and Quantification:

-

Integrate the peak areas for the endogenous diacylglycerol species and the this compound internal standard.

-

Calculate the response factor (RF) for the internal standard (Peak Area / Concentration).

-

Assuming a similar response factor for the endogenous DAGs, their concentration can be calculated using the following formula:

Concentration of Endogenous DAG = (Peak Area of Endogenous DAG / Peak Area of Internal Standard) * Concentration of Internal Standard

Caption: General workflow for quantitative lipidomics using an internal standard.

Potential Biological Significance and Signaling Pathways

While the specific roles of this compound are not yet fully elucidated, the biological effects of trans-fatty acids, in general, have been studied. Trans-fatty acids are known to be incorporated into cellular membranes, which can alter membrane fluidity and the function of membrane-bound proteins.[10] They have also been implicated in modulating inflammatory responses and apoptosis.[11]

Diacylglycerols are key second messengers in various signaling pathways. The canonical pathway involves the activation of Protein Kinase C (PKC) by sn-1,2-diacylglycerols. While 1,3-diacylglycerols are not direct activators of PKC, their metabolic fate and the incorporation of their trans-fatty acid components into other lipid species could indirectly influence cellular signaling. The potential involvement of trans-fatty acid-containing lipids in cellular processes warrants further investigation, with this compound serving as a critical tool in such studies.

Caption: Potential biological effects of trans-fatty acids from this compound.

Conclusion

This compound is a vital research standard for the advancement of lipidomics. Its well-defined structure, with trans-fatty acids at the sn-1 and sn-3 positions, allows for the precise identification and quantification of this specific diacylglycerol isomer. This technical guide provides a foundation for its synthesis, application in quantitative lipidomics workflows, and a starting point for investigating its potential biological roles. As research into the "trans-lipidome" expands, the availability and use of high-quality standards like this compound will be indispensable for uncovering the complex interplay of lipid metabolism and cellular signaling in health and disease.

References

- 1. This compound | CAS 372490-73-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Biological effects of trans fatty acids and their possible roles in the lipid rafts in apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Diacylglycerols with Linoelaidic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in glycerolipid metabolism and as potent second messengers in a multitude of cellular signaling pathways. The specific fatty acid composition of DAGs dictates their metabolic fate and signaling properties. Linoelaidic acid (trans-9, trans-12-octadecadienoic acid) is a trans isomer of linoleic acid. While present in small amounts in natural sources, the incorporation of trans fatty acids into diacylglycerols can modulate their biological activity. This technical guide provides a comprehensive overview of the natural sources, analytical methodologies for identification and quantification, and the biological signaling pathways associated with diacylglycerols containing trans fatty acids, with a focus on linoelaidic acid where information is available.

Natural Sources of Diacylglycerols Containing Trans Fatty Acids

The primary natural sources of trans fatty acids, including isomers of linoleic acid, are products from ruminant animals such as cattle, sheep, and goats. These trans fatty acids are formed as intermediates during the biohydrogenation of dietary polyunsaturated fatty acids by microorganisms in the rumen. Consequently, milk fat and meat (beef and lamb) are the principal natural sources of these compounds.

Diacylglycerols are present as a minor lipid fraction in these sources. For instance, in bovine milk, triacylglycerols constitute over 98% of the total fat, while diacylglycerols are found in much smaller quantities, often as part of the milk fat globule membrane (MFGM). The MFGM is a complex structure surrounding the fat globules in milk and is composed of proteins, phospholipids, and neutral lipids, including diacylglycerols.

While the presence of both diacylglycerols and trans fatty acids in ruminant-derived products is established, specific quantitative data for diacylglycerols containing linoelaidic acid is scarce in the scientific literature. The available data generally pertains to the total trans fatty acid content or the overall diacylglycerol profile.

Table 1: General Composition of Lipids in Bovine Milk

| Lipid Class | Percentage of Total Lipids | Reference |

| Triacylglycerols | >98% | [1][2] |

| Diacylglycerols | 0.26 - 0.59% | [3] |

| Phospholipids | 0.5 - 1% | [2] |

| Free Fatty Acids | 0.1 - 0.44% | |

| Cholesterol | 0.2 - 0.4% |

Note: The concentration of specific diacylglycerol species containing linoelaidic acid is not well-documented and is expected to be a very small fraction of the total diacylglycerol content.

Experimental Protocols for Analysis

The identification and quantification of specific diacylglycerol isomers containing trans fatty acids require sophisticated analytical techniques due to the complexity of the lipid matrix and the presence of numerous isomers.

Lipid Extraction

A crucial first step is the efficient extraction of total lipids from the sample matrix. The Folch method or modifications thereof are commonly employed.

Protocol: Folch Lipid Extraction

-

Homogenization: Homogenize the sample (e.g., milk, adipose tissue) in a chloroform (B151607):methanol (B129727) mixture (2:1, v/v). The ratio of solvent to sample should be approximately 20:1.

-

Filtration: Filter the homogenate to remove solid residues.

-

Washing: Add 0.2 volumes of 0.9% NaCl solution to the filtrate, vortex thoroughly, and centrifuge to induce phase separation.

-

Collection: Carefully aspirate the upper aqueous phase and collect the lower organic phase containing the lipids.

-

Drying: Dry the lipid extract under a stream of nitrogen.

-

Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Separation of Diacylglycerol Isomers

Due to the structural similarity of diacylglycerol isomers (sn-1,2-, sn-2,3-, and sn-1,3-DAGs) and the presence of cis/trans isomers of fatty acids, chromatographic separation is essential.

TLC is a fundamental technique for the separation of lipid classes.

Protocol: TLC Separation of Diacylglycerols

-

Plate Preparation: Use silica (B1680970) gel G plates. For separation of trans fatty acid-containing lipids, impregnate the plate with silver nitrate (B79036) (AgNO₃) by dipping it in a solution of 5-10% AgNO₃ in methanol and then activating it by heating at 110°C for 30 minutes.

-

Sample Application: Dissolve the lipid extract in a small volume of chloroform and spot it onto the TLC plate.

-

Development: Develop the plate in a solvent system such as hexane (B92381):diethyl ether:acetic acid (70:30:1, v/v/v) for neutral lipids. The silver nitrate impregnation will retard the migration of lipids containing unsaturated fatty acids, with a greater effect on cis isomers than trans isomers.

-

Visualization: Visualize the separated lipid spots by spraying with a fluorescent dye (e.g., 0.1% 2',7'-dichlorofluorescein (B58168) in ethanol) and viewing under UV light, or by charring with a sulfuric acid solution followed by heating.

-

Elution: Scrape the bands corresponding to diacylglycerols and elute the lipids from the silica gel with chloroform:methanol (2:1, v/v).

HPLC offers higher resolution and is suitable for quantitative analysis.

Protocol: HPLC Separation of Diacylglycerol Isomers

-

Normal-Phase HPLC: A silica column can be used to separate diacylglycerol isomers.

-

Mobile Phase: A gradient of isopropanol (B130326) in hexane.

-

-

Silver Ion HPLC (Ag⁺-HPLC): This is particularly effective for separating lipids based on the number, geometry, and position of double bonds in their fatty acyl chains.

-

Stationary Phase: A silica-based column loaded with silver ions.

-

Mobile Phase: A non-polar mobile phase such as hexane or toluene (B28343) with a polar modifier like acetone (B3395972) or isopropanol.

-

-

Reversed-Phase HPLC (RP-HPLC): This technique separates lipids based on their hydrophobicity (chain length and degree of unsaturation).

-

Stationary Phase: C18 or C30 columns.

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

-

Quantification and Structural Elucidation

Mass spectrometry (MS) coupled with chromatography is the gold standard for the identification and quantification of specific lipid molecules.

Protocol: LC-MS/MS Analysis of Diacylglycerols

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis:

-

Full Scan MS: To determine the molecular weight of the diacylglycerol species.

-

Tandem MS (MS/MS): To fragment the parent ion and obtain structural information. The fragmentation pattern can reveal the identity and position of the fatty acyl chains. For example, the neutral loss of a specific fatty acid can be monitored.

-

-

Quantification: Use appropriate internal standards, such as deuterated diacylglycerols or diacylglycerols with odd-chain fatty acids, for accurate quantification.

Workflow for Analysis of Diacylglycerols with Linoelaidic Acid

Caption: Workflow for the extraction, separation, and analysis of diacylglycerols containing linoelaidic acid.

Signaling Pathways

Diacylglycerols are canonical activators of Protein Kinase C (PKC) isoforms. The presence of a trans fatty acid such as linoelaidic acid in the DAG molecule may influence its interaction with PKC and subsequent downstream signaling.

Protein Kinase C (PKC) Activation

The activation of conventional and novel PKC isoforms is a primary signaling event mediated by diacylglycerols.

-

Generation of DAG: Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated.

-

Hydrolysis of PIP₂: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol.

-

PKC Translocation and Activation: The increase in cytosolic Ca²⁺ (triggered by IP₃) and the presence of DAG at the membrane recruit and activate PKC.

Studies have shown that both cis- and trans-unsaturated fatty acids can synergistically activate PKC in the presence of diacylglycerol.[4][5][6] This suggests that DAGs containing linoelaidic acid could be effective activators of PKC.

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

Pro-inflammatory Signaling

Trans fatty acids have been generally associated with pro-inflammatory responses. While specific studies on linoelaidic acid-containing DAGs are lacking, it is plausible that they could contribute to inflammatory signaling pathways.

One potential mechanism involves the activation of pathways leading to the production of pro-inflammatory cytokines. The activation of PKC can lead to the activation of transcription factors such as NF-κB, which plays a central role in the inflammatory response.

Caption: Potential pro-inflammatory signaling pathway involving DAG-activated PKC and NF-κB.

Conclusion

Diacylglycerols containing linoelaidic acid are naturally occurring lipids found in small quantities in ruminant-derived food products. Their low abundance and the complexity of the lipid matrix present significant analytical challenges, requiring advanced chromatographic and mass spectrometric techniques for their specific identification and quantification. While direct evidence is limited, the known roles of diacylglycerols and trans fatty acids in cellular signaling suggest that these molecules are likely to be biologically active, particularly in the modulation of Protein Kinase C-dependent pathways. Further research is warranted to precisely quantify the levels of these specific diacylglycerol isomers in natural sources and to fully elucidate their roles in cellular signaling and their implications for human health and disease. This knowledge will be invaluable for researchers in the fields of nutrition, biochemistry, and drug development.

References

- 1. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Milk lipidomics: What we know and what we don't [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of protein kinase C by cis- and trans-fatty acids and its potentiation by diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic activation of type III protein kinase C by cis-fatty acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Diacylglycerol Function

Diacylglycerols (DAGs) are crucial lipid molecules that function as metabolic intermediates and as potent second messengers in a multitude of cellular signaling pathways.[1][2] A DAG molecule consists of a glycerol (B35011) backbone to which two fatty acid chains are esterified. The specific positions of these fatty acid chains give rise to three distinct stereo/regioisomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and sn-1,3-diacylglycerol.[3]

The stereochemistry of DAG is not a trivial structural detail; it is a critical determinant of its biological activity and metabolic fate.[1][2] While these isomers are structurally similar, cells have evolved highly specific enzymatic machinery that can generate and distinguish between them. This specificity ensures that signaling events are precisely controlled. Notably, only the sn-1,2-DAG enantiomer is recognized as a high-affinity ligand for key signaling proteins, most famously Protein Kinase C (PKC).[4][5][6] The other isomers, sn-2,3-DAG and sn-1,3-DAG, are generally considered inactive in this context.[4][7]

This guide provides a comprehensive technical overview of the stereochemistry of diacylglycerols, covering their biosynthesis, role in signal transduction, metabolic regulation, and the experimental methodologies required for their analysis.

Biosynthesis and Generation of DAG Stereoisomers

The cellular pool of DAG is supplied by several distinct metabolic pathways, each yielding specific stereoisomers. The origin of a DAG molecule dictates its stereochemical configuration and, consequently, its potential to engage in signaling.

-

Phospholipase C (PLC) Pathway: Upon stimulation of various cell surface receptors, the enzyme Phospholipase C (PLC) is activated. PLC specifically hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the plasma membrane. This reaction simultaneously generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol.[1] Due to the sn-3 position of the phosphate (B84403) group in the parent phospholipid, this pathway exclusively produces the signaling-competent sn-1,2-DAG isomer at the plasma membrane.[1]

-

De Novo Synthesis (Kennedy Pathway): This pathway involves the sequential acylation of glycerol-3-phosphate (G3P). The enzymes glycerol-3-phosphate acyltransferase (GPAT) and acyl-CoA acylglycerol-3-phosphate acyltransferase (AGPAT) catalyze these steps, leading to the formation of phosphatidic acid (PA). A subsequent dephosphorylation of PA by phosphatidic acid phosphatase (PAP) yields DAG.[1][8] Because this synthesis route originates from G3P, the resulting DAG is exclusively in the sn-1,2 conformation.[1]

-

Triacylglycerol (TAG) Hydrolysis: The breakdown of stored triacylglycerols by lipases is a major source of DAGs, particularly for metabolic purposes. The stereochemical outcome of this process is dependent on the specificity of the lipase (B570770) involved.

-

Adipose Triglyceride Lipase (ATGL): ATGL is the rate-limiting enzyme for the initial step of TAG hydrolysis. It exhibits a strong preference for hydrolyzing the fatty acid at the sn-2 position of the TAG molecule, which generates the sn-1,3-DAG regioisomer.[9][10] When stimulated by its co-activator CGI-58, ATGL's selectivity can broaden to include the sn-1 position, also producing sn-2,3-DAG.[9][11]

-

Hormone-Sensitive Lipase (HSL): HSL primarily acts on the DAGs produced by ATGL. It preferentially hydrolyzes the ester bond at the sn-1 or sn-3 position, making sn-1,3-DAG its preferred substrate.[9][11]

-

Stereospecificity in DAG-Mediated Signal Transduction

The biological role of DAG as a second messenger is almost exclusively carried out by the sn-1,2 stereoisomer. This enantiomer acts as a critical signaling hub, recruiting and activating a specific set of proteins that contain a conserved C1 domain.

Activation of Protein Kinase C (PKC)

The most well-characterized effectors of sn-1,2-DAG are the conventional (cPKC: α, βI, βII, γ) and novel (nPKC: δ, ε, η, θ) isoforms of Protein Kinase C.[3][12]

-

Recruitment to the Membrane: In a resting cell, PKC isoforms are typically soluble in the cytosol in an inactive conformation. The generation of sn-1,2-DAG at the plasma membrane creates a high-affinity binding site for the C1 domain of PKC.[13]

-

Conformational Change and Activation: The binding of sn-1,2-DAG to the C1 domain, often in concert with Ca2+ and phosphatidylserine (B164497) (PS) for conventional PKCs, induces a conformational change.[7] This relieves autoinhibition by displacing a pseudosubstrate from the enzyme's catalytic site, leading to kinase activation.[5]

-

Stereospecific Recognition: The C1 domain forms a binding groove where the sn-1,2-DAG molecule docks.[14] This interaction is stereospecific; sn-2,3-DAG and sn-1,3-DAG lack the correct spatial arrangement of hydroxyl and acyl groups to bind with high affinity and are therefore ineffective activators.[4][6][7] While the fatty acid composition of DAG can modulate the activation of different PKC isoforms, the sn-1,2 glycerol backbone is a strict requirement for potent activation.[12][15]

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DAG tales: the multiple faces of diacylglycerol--stereochemistry, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecificity of diacylglycerol for stimulus-response coupling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]

- 9. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Key differences between cis and trans fatty acids in diglycerides

An In-depth Technical Guide to the Core Differences Between Cis and Trans Fatty Acids in Diglycerides

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Diglycerides, or diacylglycerols (DAGs), are crucial lipids that function both as metabolic intermediates and as key signaling molecules. They consist of a glycerol (B35011) backbone esterified to two fatty acid chains. The geometric configuration of unsaturated fatty acids within these molecules—specifically, whether the double bonds are in the cis or trans orientation—profoundly influences their physicochemical properties, metabolic fate, and physiological effects. While cis isomers are the predominant form in nature, trans isomers are often formed during industrial food processing and have been linked to adverse health outcomes. This guide provides a detailed examination of the structural, physical, metabolic, and analytical differences between diglycerides containing cis and trans fatty acids, offering a critical resource for professionals in life sciences and drug development.

Chemical Structure and Physicochemical Properties

The fundamental difference between cis and trans fatty acids lies in the spatial arrangement of hydrogen atoms across a carbon-carbon double bond.[1][2][3] This subtle variation in geometry has significant consequences for the overall shape and behavior of the diglyceride molecule.

Molecular Geometry

In a cis-configured fatty acid, the hydrogen atoms attached to the double-bonded carbons are located on the same side of the fatty acid chain.[1][2][4] This arrangement forces a pronounced "kink" or bend into the molecule's structure.[4][5] Conversely, in a trans configuration, the hydrogen atoms are on opposite sides, resulting in a much more linear and straight molecular shape, which closely resembles that of a saturated fatty acid.[1][2]

When incorporated into a diglyceride, a cis fatty acid introduces a bend in one of the acyl chains, whereas a trans fatty acid maintains a more extended, linear conformation.

Physicochemical Properties

The difference in molecular shape directly impacts how these molecules pack together and interact, leading to distinct physical properties. The bent structure of cis isomers hinders efficient molecular packing, resulting in weaker intermolecular forces. In contrast, the linear shape of trans isomers allows them to pack more tightly, similar to saturated fats, leading to stronger van der Waals interactions.[6]

| Property | Diglyceride with Cis-Fatty Acid(s) | Diglyceride with Trans-Fatty Acid(s) | Rationale |

| Melting Point | Lower | Higher | The "kink" in cis isomers disrupts crystal lattice formation, requiring less energy to melt. The linear shape of trans isomers allows for denser packing and stronger intermolecular forces.[2][3][4] |

| Physical State at RT | Typically Liquid (Oil) | Typically Semi-Solid or Solid | A direct consequence of the lower melting point.[4] |

| Molecular Packing | Loose / Disordered | Tight / Ordered | The bent structure prevents close alignment of fatty acid chains.[6] |

| Membrane Fluidity | Increases Fluidity | Decreases Fluidity | When incorporated into a phospholipid bilayer, the kink disrupts packing, increasing membrane fluidity. Trans fats behave more like saturated fats, making membranes more rigid.[6] |

| Solubility | More soluble in polar solvents | Less soluble in polar solvents | The bent shape of cis isomers can lead to a slight increase in polarity compared to the more symmetrical, non-polar trans isomers.[7] |

Table 1: Summary of Physicochemical Differences.

Metabolic Fate and Physiological Implications

The structural isomerism of fatty acids in diglycerides has profound effects on their recognition by enzymes and their subsequent roles in metabolic and signaling pathways.

Differential Enzymatic Processing

Many enzymes involved in lipid metabolism are stereospecific. The presence of a trans double bond can alter a fatty acid's suitability as a substrate for key enzymes like desaturases and elongases, which are critical for the synthesis of long-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Research indicates that trans fatty acids can interfere with the metabolic pathways of essential fatty acids.[8][9]

Health and Signaling Consequences

The metabolic disruptions caused by trans fats have significant health consequences. Diacylglycerols are pivotal second messengers that activate protein kinase C (PKC), a crucial step in numerous cellular signaling cascades. While research into how cis/trans isomerism within DAGs directly affects PKC activation is ongoing, the broader health impacts of dietary trans fats are well-documented.

| Aspect | Diglyceride with Cis-Fatty Acid(s) | Diglyceride with Trans-Fatty Acid(s) |

| Cardiovascular Health | Generally considered neutral or beneficial (e.g., oleic acid). | Detrimental. Increases LDL ("bad") cholesterol and decreases HDL ("good") cholesterol, elevating the risk of coronary heart disease.[1][9][10] |

| Inflammation | Some cis PUFAs (e.g., omega-3s) are precursors to anti-inflammatory molecules. | Pro-inflammatory. Associated with increased levels of inflammatory markers.[11] |

| Insulin (B600854) Sensitivity | Generally does not impair insulin sensitivity. | Associated with increased insulin resistance and risk for type 2 diabetes.[12] |

| Cellular Metabolism | Serve as standard substrates for energy production and lipid synthesis. | Can interfere with normal fatty acid metabolism and may be incorporated into cell membranes, altering their function.[6][8] |

Table 2: Summary of Metabolic and Health Effects.

Analytical Methodologies for Differentiation

Distinguishing between diglycerides containing cis and trans fatty acids is a critical analytical challenge, as they are isomers with identical molecular weights. Therefore, separation prior to detection is essential.

Primary Analytical Techniques

Gas Chromatography (GC): This is the gold standard for separating and quantifying cis and trans fatty acid isomers.[13] The protocol requires converting the diglycerides into more volatile derivatives.

Experimental Protocol: GC-FID Analysis of Fatty Acid Isomers

-

Lipid Extraction: Total lipids are extracted from the sample matrix using a solvent system like chloroform:methanol (2:1, v/v), often referred to as the Folch or Bligh-Dyer method.

-

Hydrolysis/Saponification: The ester bonds of the extracted diglycerides are cleaved (hydrolyzed) using a strong base (e.g., methanolic KOH) to release the free fatty acids.

-

Derivatization to FAMEs: The free fatty acids are converted into fatty acid methyl esters (FAMEs) by esterification with a reagent like boron trifluoride (BF₃) in methanol. This step increases their volatility for GC analysis.

-

GC Separation: The FAMEs mixture is injected into a gas chromatograph. Separation is achieved using a long (60-100 m) capillary column coated with a highly polar stationary phase (e.g., biscyanopropyl polysiloxane). The different polarities and shapes of cis and trans FAMEs cause them to elute at different retention times.

-

Detection and Quantification: A Flame Ionization Detector (FID) is typically used for detection. The area under each peak is proportional to the amount of that specific FAME, allowing for quantification against known standards.

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is used for quantifying total trans fat content. It relies on the unique C-H out-of-plane deformation band that trans double bonds exhibit at approximately 966 cm⁻¹.[13]

Silver Ion Chromatography (Ag-HPLC): High-performance liquid chromatography using a column impregnated with silver ions can effectively separate isomers. The π-electrons of the double bonds interact with the silver ions; this interaction is stronger for the more sterically accessible cis bonds, leading to longer retention times compared to their trans counterparts.[13][14]

Conclusion

The distinction between cis and trans fatty acids within diglyceride molecules is far from trivial. The geometric isomerism dictates fundamental physicochemical properties, which in turn influences molecular packing, membrane dynamics, and metabolic processing. Diglycerides containing trans fatty acids exhibit properties more akin to saturated lipids, contributing to decreased membrane fluidity and well-documented adverse health effects, including an elevated risk of cardiovascular disease. In contrast, their cis counterparts are essential components of biological systems. A thorough understanding of these differences, supported by robust analytical methodologies, is imperative for researchers in nutrition, cell biology, and drug development, particularly in fields concerning lipid-based therapeutics and the metabolic consequences of dietary fats.

References

- 1. study.com [study.com]

- 2. quora.com [quora.com]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. processedfreeamerica.org [processedfreeamerica.org]

- 5. youtube.com [youtube.com]

- 6. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Difference Between Cis and Trans Isomers - GeeksforGeeks [geeksforgeeks.org]

- 8. Metabolites of cis,trans, and trans,cis isomers of linoleic acid in mice and incorporation into tissue lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Solubility of 1,3-Dilinoelaidoyl Glycerol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dilinoelaidoyl glycerol (B35011), a diacylglycerol of interest in various scientific and pharmaceutical contexts. Understanding the solubility of this lipid in organic solvents is fundamental for its application in formulation development, chemical synthesis, and analytical procedures. This document collates available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and visualizes key experimental workflows.

Core Concepts in Lipid Solubility

The solubility of lipids, including diacylglycerols like 1,3-Dilinoelaidoyl glycerol, is primarily governed by the principle of "like dissolves like." As predominantly nonpolar molecules, they exhibit greater solubility in nonpolar organic solvents due to favorable van der Waals interactions. The long hydrocarbon chains of the linoelaidic acid moieties are the main contributors to the nonpolar character of this compound. Conversely, their solubility is limited in polar solvents, such as water.

Quantitative and Qualitative Solubility Data

The available solubility data for this compound is currently limited. To provide a broader context for solvent selection, this guide also includes data for structurally similar diacylglycerols. It is crucial to note that minor structural differences, such as the type and configuration of fatty acid chains, can significantly impact solubility.

Table 1: Quantitative Solubility of this compound and Structurally Similar Diacylglycerols

| Compound | Solvent | Solubility |

| This compound | Dimethylformamide (DMF) | 10 mg/mL[1] |

| Ethanol | 10 mg/mL[1] | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] | |

| 1,3-Dioleoyl-2-Linoleoyl Glycerol | Hexane | 10 mg/mL[2][3] |

| 1,3-Dioctanoyl glycerol | Ethanol | ~10 mg/mL[4] |

| Chloroform | ~10 mg/mL[4] | |

| Dimethyl sulfoxide (B87167) (DMSO) | ~1 mg/mL[4] | |

| Dimethylformamide (DMF) | ~30 mg/mL[4] |

Table 2: Qualitative Solubility of Structurally Similar Diacylglycerols

| Compound | Solvent | Solubility |

| 1,3-Di-α-Linolenoyl Glycerol | Chloroform | Slightly Soluble[5] |

| Methanol | Slightly Soluble[5] | |

| 1,3-Dioleoyl-2-Linoleoyl Glycerol | Chloroform | Sparingly Soluble[2][3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various applications. The following are detailed methodologies for key experiments in lipid solubility research.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the saturation solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer. The time required for equilibration should be determined experimentally but is typically 24-48 hours.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved lipid to settle.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is then appropriately diluted, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Thermal Methods for Solubility Determination

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) are particularly useful for determining the solubility of lipids in solid or semi-solid excipients, but the principles can be adapted for some liquid organic solvents.[6]

1. Differential Scanning Calorimetry (DSC)

This method relies on the principle that the melting enthalpy of a solvent decreases as a solute is dissolved in it.

Methodology:

-

Sample Preparation: A series of samples with known concentrations of this compound in the chosen solvent are prepared.

-

Data Acquisition: The samples are heated in a DSC instrument, and the heat flow is measured as a function of temperature, resulting in a thermogram showing the melting endotherm of the solvent.

-

Solubility Determination: The melting enthalpy of the solvent will decrease as the concentration of the dissolved lipid increases. A plot of melting enthalpy versus concentration is constructed. The point at which the depression in melting enthalpy plateaus indicates the saturation solubility.

2. Hot-Stage Microscopy (HSM)

HSM allows for the visual determination of the dissolution temperature of a solid lipid in a solvent.

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a microscope slide and a drop of the solvent is added. The sample is covered with a coverslip.

-

Observation: The slide is placed on a hot stage under a polarized light microscope.

-

Endpoint Determination: The sample is heated at a controlled rate. The temperature at which the last crystals of this compound dissolve is recorded as the dissolution temperature for that specific concentration.

-

Solubility Curve: By repeating this process for different concentrations, a solubility curve can be generated by plotting the dissolution temperature against the concentration.

Logical Relationships in Solvent Selection for Drug Development

The solubility of this compound is a critical parameter in the development of lipid-based drug delivery systems. The choice of solvent or co-solvent system will directly impact the drug loading capacity, stability, and bioavailability of the formulation.

Concluding Remarks

This technical guide summarizes the current understanding of the solubility of this compound in organic solvents. The provided data, though limited for the specific compound, offers a valuable starting point for researchers and formulation scientists. The detailed experimental protocols serve as a practical resource for the determination of solubility in various solvent systems. Further research is warranted to expand the quantitative solubility database for this compound to facilitate its broader application in scientific and industrial research.

References

- 1. This compound | CAS 372490-73-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dilinoelaidoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 1,3-dilinoelaidoyl glycerol (B35011), a specific diacylglycerol with potential applications in research and drug development. The synthesis is achieved through the direct esterification of glycerol and linolelaidic acid, catalyzed by an immobilized 1,3-specific lipase (B570770) in a solvent-free system. This method offers a green and efficient alternative to chemical synthesis, yielding a high-purity product. The protocol covers enzyme selection, reaction optimization, product purification, and characterization.

Introduction

1,3-diacylglycerols (1,3-DAGs) are valuable molecules in the food, cosmetic, and pharmaceutical industries.[1] Their specific structure, with fatty acids esterified at the sn-1 and sn-3 positions of the glycerol backbone, confers unique physical and physiological properties. Enzymatic synthesis of 1,3-DAGs is an attractive approach due to its mild reaction conditions and high regioselectivity, which minimizes the formation of unwanted byproducts.[2][3] This protocol focuses on the synthesis of 1,3-dilinoelaidoyl glycerol, utilizing linolelaidic acid, a trans isomer of linoleic acid.

Experimental Protocol

Materials and Reagents

-

Glycerol (≥99% purity)

-

Linolelaidic acid (≥98% purity)

-

Immobilized 1,3-specific lipase (e.g., Novozym® 435 or Lipozyme® RM IM)[1][4]

-

Hexane (analytical grade)

-

Ethanol (B145695) (analytical grade)

-

Silica (B1680970) gel for column chromatography

-

All other reagents should be of analytical grade.

Enzymatic Synthesis of this compound

The synthesis is performed via the direct esterification of glycerol with linolelaidic acid in a solvent-free system.[4][5]

-

Reactant Preparation : In a reaction vessel, combine linolelaidic acid and glycerol in a 2:1 molar ratio.[3]

-

Enzyme Addition : Add the immobilized lipase, typically 5-10% by weight of the total reactants.[1][6]

-

Reaction Conditions : Heat the mixture to a temperature of 50-60°C with continuous stirring. Apply a vacuum (e.g., 4 mm Hg) to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.[4][5]

-

Reaction Monitoring : Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][7] The reaction is typically complete within 3-8 hours.[1][6]

Purification of this compound

After the reaction, the product mixture will contain this compound, as well as unreacted substrates (glycerol and linolelaidic acid), monoglycerides (B3428702), and potentially some triglycerides. A multi-step purification process is recommended.[3]

-

Enzyme Removal : Filter the reaction mixture to remove the immobilized enzyme, which can be washed and reused.[1]

-

Molecular Distillation : Perform a two-stage molecular distillation to remove the unreacted free fatty acids and monoglycerides.[3]

-

Stage 1 : Remove free fatty acids and monoglycerides at a temperature of approximately 170-190°C.

-

Stage 2 : Distill the diacylglycerol fraction at a higher temperature.

-

-

Solvent Fractionation/Column Chromatography : For higher purity, further purification can be achieved by recrystallization from a solvent like ethanol or by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.[1][8]

Characterization

The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as:

-

HPLC : To quantify the diacylglycerol content and isomeric purity (1,3- vs. 1,2-isomers).[1]

-

Gas Chromatography (GC) : To analyze the fatty acid composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and positional distribution of the fatty acids on the glycerol backbone.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Glycerol | 10 mmol | [1] |

| Linolelaidic Acid | 20 mmol | [1] |

| Enzyme | ||

| Type | Novozym® 435 / Lipozyme® RM IM | [1][4] |

| Concentration | 5% (w/w of reactants) | [1] |

| Reaction Conditions | ||

| Temperature | 50°C | [1] |

| Pressure | 4 mm Hg (Vacuum) | [4] |

| Reaction Time | 3 hours | [1] |

| Expected Yield | ||

| 1,3-Diacylglycerol Content (crude) | ~80% | [4] |

| Purity (after purification) | >98% | [1][4] |

Visualizations

Experimental Workflow

Caption: Experimental Workflow for Enzymatic Synthesis.

Reaction Pathway

References

- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. researchgate.net [researchgate.net]

- 7. 3.7. Oil Hydrolysis and Glycerol Esterification [bio-protocol.org]

- 8. research.monash.edu [research.monash.edu]

Application Notes and Protocols for the Chemical Synthesis of Specific 1,3-Diacylglycerol Isomers

For Researchers, Scientists, and Drug Development Professionals